molecular formula C15H12FN5O B2593325 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 443110-39-2

5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2593325
CAS RN: 443110-39-2
M. Wt: 297.293
InChI Key: MXFAHIWLLINUPI-UHFFFAOYSA-N
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Description

The compound “5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an amino group, a phenyl group, a fluorophenyl group, and a triazole group .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a product . In the case of 5-amino-pyrazoles, they have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the 1H-1,2,3-triazole group indicates that the molecule contains a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Antifungal Activity

The compound has demonstrated potential in antifungal applications, particularly against strains like Candida albicans and Candida krusei. It operates by disrupting the ergosterol content within fungal cell membranes, leading to increased cell permeability and cell death .

Drug Design and Discovery

As a versatile synthetic building block, this compound can be used in drug design to create a wide variety of heterocyclic compounds. These compounds can be optimized for better pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been studied for their antifungal activity. For example, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have shown strong antifungal activity against Candida species .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the antifungal activity of similar compounds, it could be worthwhile to investigate this compound’s potential as an antifungal agent . Additionally, the compound’s complex structure and the presence of multiple functional groups suggest that it could be a useful synthetic building block in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFAHIWLLINUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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